molecular formula C14H13NO5 B1674587 Lavendustin c CAS No. 125697-93-0

Lavendustin c

Cat. No. B1674587
CAS RN: 125697-93-0
M. Wt: 275.26 g/mol
InChI Key: LULATDWLDJOKCX-UHFFFAOYSA-N
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Description

Lavendustin C is a derivative of a Streptomyces griseolavendus butyl acetate extract . It is a potent inhibitor of epidermal growth factor (EGF) receptor-associated tyrosine kinase with an IC50 value of 0.012 μM . It also inhibits pp60c-src (+) kinase and Ca2+ calmodulin-dependent kinase II with IC50 values of 0.5 and 0.2 μM, respectively .


Synthesis Analysis

A series of N-alkylamide analogues of the lavendustin A pharmacophore were synthesized and tested for inhibition of the epidermal growth factor receptor (EGFR) protein tyrosine kinase and the nonreceptor protein tyrosine kinase Syk .


Molecular Structure Analysis

The molecular formula of this compound is C14H13NO5 . The CAS number is 125697-93-0 .


Chemical Reactions Analysis

This compound shows potent inhibitory activity, and it may be the core structure responsible for inhibition of tyrosine kinase . This compound (10-150 µM) inhibits tyrosine kinase-associated neutrophil degranulation and superoxide generation .


Physical And Chemical Properties Analysis

This compound has a melting point of 193-195°C and a boiling point of 597.5±50.0 °C . Its density is 1.551±0.06 g/cm3 . It is soluble in DMSO .

Scientific Research Applications

Lavendustin C has been studied for its potential therapeutic applications in the treatment of various diseases and conditions. In vivo studies have demonstrated the anti-inflammatory, antioxidant, anti-bacterial, and anti-cancer activities of this compound. In vitro studies have shown that this compound can inhibit the growth of certain cancer cells and reduce the risk of metastasis.

In Vivo

In vivo studies have demonstrated the anti-inflammatory, antioxidant, anti-bacterial, and anti-cancer activities of Lavendustin C. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. It has also been shown to reduce oxidative stress and protect against oxidative damage in animal models of diabetes and other diseases. Additionally, this compound has been shown to inhibit the growth of certain cancer cells and reduce the risk of metastasis in animal models of cancer.

In Vitro

In vitro studies have shown that Lavendustin C can inhibit the growth of certain cancer cells and reduce the risk of metastasis. It has been shown to induce apoptosis in cancer cells and reduce the expression of certain cancer-promoting genes. Additionally, this compound has been shown to inhibit the growth of certain bacteria, including E. coli and S. aureus.

Mechanism of Action

Target of Action

Lavendustin C is a potent inhibitor of several key proteins. Its primary targets include the Ca2+ calmodulin-dependent kinase II (CaMK II) , EGFR-associated tyrosine kinase , and pp60c-src(+) kinase . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and signal transduction.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits CaMK II with an IC50 of 0.2 µM, EGFR-associated tyrosine kinase with an IC50 of 0.012 µM, and pp60c-src(+) kinase with an IC50 of 0.5 µM . By inhibiting these kinases, this compound disrupts the normal signaling pathways within the cell, leading to changes in cellular function.

Biochemical Pathways

The inhibition of CaMK II, EGFR-associated tyrosine kinase, and pp60c-src(+) kinase by this compound affects multiple biochemical pathways. These include pathways involved in cell growth, differentiation, and signal transduction. The exact downstream effects of this disruption depend on the specific cellular context and the other signaling molecules present .

Result of Action

The inhibition of key kinases by this compound can lead to a variety of molecular and cellular effects. For example, it can inhibit tyrosine kinase-associated neutrophil degranulation and superoxide generation . These effects can alter cellular function and potentially have therapeutic benefits in certain disease contexts.

Biological Activity

Lavendustin C has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-bacterial, and anti-cancer activities. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, this compound has been shown to reduce oxidative stress and protect against oxidative damage in animal models of diabetes and other diseases. Moreover, this compound has been shown to inhibit the growth of certain cancer cells and reduce the risk of metastasis in animal models of cancer.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of certain enzymes and signaling pathways involved in cellular processes, such as apoptosis and cell cycle progression. Additionally, this compound has been shown to reduce the expression of certain cancer-promoting genes and inhibit the growth of certain bacteria, including E. coli and S. aureus.

Advantages and Limitations for Lab Experiments

The advantages of using Lavendustin C for lab experiments include its availability, low cost, and wide range of biological activities. Additionally, this compound is relatively easy to synthesize, making it an attractive option for lab experiments. However, there are some limitations to using this compound for lab experiments. The exact mechanism of action of this compound is not yet fully understood, and its pharmacodynamics is still being studied. Additionally, this compound is not approved for use in humans, so it cannot be used in clinical trials.

Future Directions

The future directions for Lavendustin C research include further studies to elucidate its mechanism of action and pharmacodynamics. Additionally, further research is needed to determine the optimal dosage and formulation of this compound for therapeutic use in humans. Additionally, further studies are needed to evaluate the safety and efficacy of this compound for the treatment of various diseases and conditions. Furthermore, research is needed to explore the potential synergistic effects of this compound with other compounds, such as essential oils and other natural compounds. Finally, research is needed to evaluate the potential of this compound for use in the food industry, as a natural preservative and flavoring agent.

Safety and Hazards

Lavendustin C may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c16-10-2-4-12(17)8(5-10)7-15-9-1-3-13(18)11(6-9)14(19)20/h1-6,15-18H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULATDWLDJOKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154856
Record name 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid
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Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125697-93-0
Record name Lavendustin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125697-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid
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Record name 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid
Source EPA DSSTox
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Record name 5-(2,5-Dihydroxybenzylamino)-2-hydroxybenzoic acid
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Record name LAVENDUSTIN C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Lavendustin C?

A1: this compound acts as a potent and cell-permeable inhibitor of tyrosine kinases, particularly targeting calcium/calmodulin-dependent protein kinases (CaMKII) [, , ].

Q2: How does this compound affect endothelial function?

A2: this compound has been shown to attenuate endothelium-dependent relaxation in rat aortic rings stimulated with acetylcholine, A23187, and thapsigargin. This effect is linked to its inhibition of nitric oxide (NO) synthesis through the CaMKII pathway, impacting eNOS activity and ultimately endothelial function [, ].

Q3: Can this compound influence the effects of lipopolysaccharide (LPS) on endothelial cells?

A3: Yes, this compound has been shown to prevent the increase in intercellular resistance caused by LPS in rat skeletal muscle microvascular endothelial cells. This suggests that LPS-induced attenuation of cell-to-cell communication might involve a tyrosine kinase-dependent pathway [].

Q4: How does this compound impact neutrophil activation?

A4: Research indicates that this compound inhibits various neutrophil responses to stimulation by monosodium urate monohydrate (MSUM) and calcium pyrophosphate dihydrate (CPPD) crystals. This includes inhibiting chemiluminescence, superoxide anion generation, myeloperoxidase and lysozyme release, and calcium mobilization, suggesting the involvement of tyrosine kinases in crystal-induced neutrophil activation [].

Q5: Does this compound affect cardiac calcium channels?

A5: Studies show that this compound can prevent the reduction in binding sites for calcium channel ligands in isolated rat hearts perfused under hypocalcemic conditions. This suggests that this compound, through its inhibition of CaMKII, plays a role in the remodeling of both sarcolemmal and sarcoplasmic reticulum calcium channels in response to changes in calcium handling [].

Q6: Can this compound be used to study the regulation of the Drosophila Eag potassium channel?

A6: Yes, this compound has been used to demonstrate that the Drosophila Eag potassium channel is a direct substrate of CaMKII. Inhibition of CaMKII by this compound reduces Eag current amplitude and accelerates inactivation, leading to hyperexcitability, consistent with the phenotype observed in CaMKII-inhibited conditions [].

Q7: Are there photolabile analogs of this compound?

A8: Yes, researchers have synthesized a photolabile nitrolavendustin analog that loses its inhibitory potency upon irradiation with near-UV light. This approach allows for light-dependent control of kinase activity and may offer a valuable tool for studying kinase-mediated signaling pathways [].

Q8: Has this compound been used in the discovery of antituberculosis agents?

A9: Yes, a high-throughput screening technique utilizing a fluorescent probe identified this compound as a potential inhibitor of Mycobacterium tuberculosis methionine aminopeptidase 1 (MtMET-AP1) []. This enzyme is crucial for bacterial proliferation and represents a promising target for developing new antituberculosis drugs.

Q9: What is the role of this compound in studying CAM induction in plants?

A10: this compound has been employed to investigate the signal transduction pathways involved in Crassulacean acid metabolism (CAM) induction in the common ice plant. Results showed that this compound, as a Ca2+/calmodulin-dependent protein kinase inhibitor, suppressed the stress-induced accumulation of specific gene transcripts, suggesting the involvement of protein phosphorylation events in this process [].

Q10: How does this compound compare to other tyrosine kinase inhibitors?

A11: While this compound is a widely used tool for studying tyrosine kinases, other inhibitors like genistein, tyrphostin A23, PP2, and geldanamycin also exist. Each inhibitor may exhibit different selectivity profiles for specific tyrosine kinases and downstream pathways [, ]. Therefore, choosing the appropriate inhibitor depends on the specific research question and target of interest.

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